molecular formula C14H18N4O B2622630 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1788843-71-9

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No. B2622630
CAS RN: 1788843-71-9
M. Wt: 258.325
InChI Key: UFGKARNBRSDXQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide” has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring a cyclopentyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and an acetamide group .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide for lab experiments is its selectivity for the JAK family of enzymes, which allows for a more targeted approach to studying the signaling pathways that regulate immune cell function. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experimental settings.

Future Directions

There are several potential future directions for research on 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of this compound in combination with other immunosuppressive agents, such as corticosteroids or biologic therapies. Finally, there is also interest in exploring the potential of this compound for the treatment of other autoimmune diseases beyond rheumatoid arthritis and lupus.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazolopyrimidine ring system, which is achieved through a condensation reaction between 2-methylpyrazolo[1,5-a]pyrimidine and cyclopentanone. The resulting intermediate is then further modified to yield the final product, this compound.

Scientific Research Applications

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and lupus, as well as other autoimmune conditions such as psoriasis and inflammatory bowel disease. In addition, this compound has also been investigated for its potential as an immunosuppressive agent in organ transplantation.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide are largely determined by its interactions with various biomolecules. As a DPP-IV inhibitor , it interacts with the DPP-IV enzyme, potentially affecting the breakdown of incretin hormones and thereby influencing glucose metabolism.

Cellular Effects

As a DPP-IV inhibitor , it could potentially influence cell function by altering glucose metabolism. This could have downstream effects on cell signaling pathways, gene expression, and overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its inhibition of DPP-IV . By binding to and inhibiting this enzyme, it could prevent the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This could result in lower blood glucose levels.

Metabolic Pathways

As a DPP-IV inhibitor , it could potentially interact with enzymes and cofactors involved in glucose metabolism.

properties

IUPAC Name

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-6-13-15-8-12(9-18(13)17-10)16-14(19)7-11-4-2-3-5-11/h6,8-9,11H,2-5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGKARNBRSDXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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